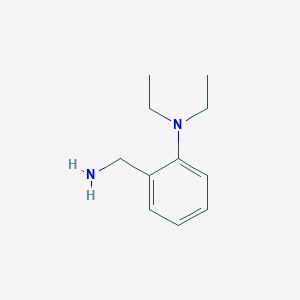

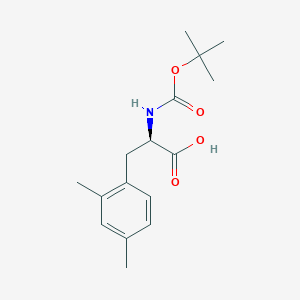

3-嘧啶-5-基苯胺

描述

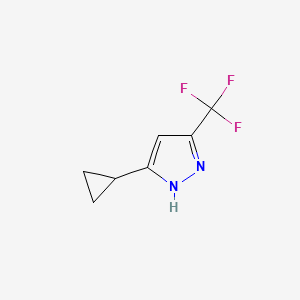

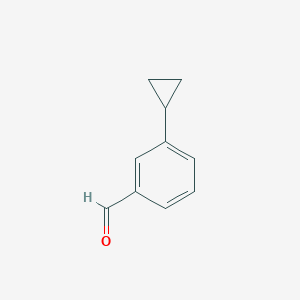

3-Pyrimidin-5-ylaniline is a chemical compound that is part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 3-Pyrimidin-5-ylaniline, they do provide insights into various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the characteristics of 3-Pyrimidin-5-ylaniline.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and condensations with various reagents. For instance, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines involves cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 . Similarly, the synthesis of 3-pyrimidin-5-ylpropanamides is achieved through a microwave-assisted, chemoselective reaction involving arylidene-Meldrum's acid and 6-hydroxypyrimidin-4(3H)-one .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a pyrimidine derivative was determined, and the optimized geometric bond lengths and bond angles were compared with X-ray diffraction values . The molecular electrostatic potential (MEP) surface map of related molecules can also be investigated with theoretical calculations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including bromination and heterocyclization. For instance, 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides are brominated at position 5 of the pyrimidine ring, except for the 1-allyl derivative, which undergoes heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be quite diverse, depending on the substituents and the structure of the compound. Some compounds exhibit antimicrobial activity , while others show antiproliferative activity against various cancer cell lines . The solubility, melting points, and stability of these compounds can vary widely and are important for their potential applications in medicinal chemistry.

Relevant Case Studies

Several of the papers discuss the biological evaluation of pyrimidine derivatives. For example, one study synthesized a compound for the fractalkine receptor (CX3CR1) but found it had lower binding affinity than expected . Another study reported marked inhibition against the proliferation of human cancer cell lines by a synthesized pyrimidine derivative, showing promising anticancer activity . These case studies highlight the potential therapeutic applications of pyrimidine derivatives and the importance of structure-activity relationship studies.

科学研究应用

代谢途径和生物转化:Lindgren 等人 (2013) 的一项研究探讨了 β-分泌酶抑制剂的生物转化,包括那些具有与 3-嘧啶-5-基苯胺相似的嘧啶环的抑制剂。他们发现了一条独特的代谢途径,涉及开环反应,然后消除一个碳原子和闭环形成一个咪唑环(Lindgren et al., 2013)。

抑制活性和抗肿瘤剂:Gangjee 等人 (2000) 设计了一种化合物作为胸苷酸合成酶和二氢叶酸还原酶(核苷酸合成中的关键酶)的有效双重抑制剂,并作为抗肿瘤剂。该化合物具有嘧啶结构,突出了嘧啶衍生物在癌症治疗中的潜力(Gangjee et al., 2000)。

嘧啶辅因子中的氧掺入:Bailey 等人 (1982) 表明某些嘧啶辅因子参与了苯丙氨酸羟化酶(一种与氨基酸代谢相关的酶)中氧掺入嘧啶环的过程(Bailey et al., 1982)。

抗氧化特性:Rani 等人 (2012) 合成了新型双(2-(嘧啶-2-基)乙氧基)烷烃并评估了它们的抗氧化特性。他们的研究结果表明嘧啶衍生物可能是很有前途的抗氧化剂(Rani et al., 2012)。

DNA 相互作用和光裂解:Sharma 等人 (2015) 研究了新型嘧啶基腙和三唑并[4,3-a]嘧啶衍生物的 DNA 光裂解活性。他们的研究揭示了嘧啶化合物在 DNA 相互作用和损伤中的潜力,这对于理解 DNA 修复和癌症治疗具有重要意义(Sharma et al., 2015)。

抑制病毒-宿主相互作用:Rane 等人 (2020) 进行了计算机模拟研究,针对 SARS-CoV-2 刺突糖蛋白和人 ACE2 受体之间的相互作用,使用二芳基嘧啶类似物。这突出了嘧啶衍生物在开发治疗 COVID-19 等病毒感染方面的潜力(Rane et al., 2020)。

安全和危害

未来方向

属性

IUPAC Name |

3-pyrimidin-5-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEIKJMNXHOFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428139 | |

| Record name | 3-pyrimidin-5-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrimidin-5-ylaniline | |

CAS RN |

69491-59-4 | |

| Record name | 3-(5-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-pyrimidin-5-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)